5-Bromo-4-methyl-6-propoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-6-propoxypyridin-3-amine is a chemical compound with the molecular formula C₉H₁₃BrN₂O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-propoxypyridin-3-amine typically involves the bromination of 4-methyl-6-propoxypyridin-3-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methyl-6-propoxypyridin-3-amine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-6-propoxypyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methyl group.
Reduction Reactions: Products include amines derived from the reduction of nitro groups.
Scientific Research Applications
5-Bromo-4-methyl-6-propoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-6-propoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methylpyridin-3-amine
- 6-Bromo-2,4-dimethylpyridin-3-amine
- 4-Amino-3-bromopyridine
Comparison
5-Bromo-4-methyl-6-propoxypyridin-3-amine is unique due to the presence of the propoxy group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to 5-Bromo-4-methylpyridin-3-amine, the additional propoxy group may enhance its solubility and ability to interact with hydrophobic regions of biological targets. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H13BrN2O |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-4-methyl-6-propoxypyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-3-4-13-9-8(10)6(2)7(11)5-12-9/h5H,3-4,11H2,1-2H3 |
InChI Key |
NWFBEKFUHUMMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=C(C(=C1Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.